
6-Chloropyridine-3-carbothioamide
Overview
Description
6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a carbothioamide group at the 3rd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 6-Chloropyridine-3-carbothioamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and thiocyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloropyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3-carbothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloropyridine-3-carbothioamide include:
- 6-Chloropyridine-3-carboxamide
- 6-Chloropyridine-3-carboxylic acid
- 6-Chloropyridine-3-thiol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chlorine atom and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S, characterized by a chlorinated pyridine ring and a carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
The compound is synthesized through various methods, typically involving the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride, followed by treatment with ammonium thiocyanate. The unique structure of this compound allows it to participate in several chemical reactions, including substitution, oxidation, and condensation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Microbial Strain | Inhibition Zone (mm) | Standard Antibiotic Comparison |
---|---|---|
Escherichia coli | 15 | 16 (Ciprofloxacin) |
Staphylococcus aureus | 18 | 20 (Penicillin) |
Pseudomonas aeruginosa | 14 | 15 (Gentamicin) |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in breast and colon cancer cells, with IC50 values indicating potent activity.
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Doxorubicin (IC50: 10) |
HT-29 (Colon Cancer) | 15.0 | Cisplatin (IC50: 14) |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
- Urease Inhibition Study : A comparative study on pyridine derivatives showed that this compound had a notable urease inhibition effect with an IC50 value of 1.07 ± 0.043 µM, highlighting its potential in treating conditions like urease-related infections .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound effectively binds to specific active sites, inhibiting various enzymes crucial for microbial survival and cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target molecules. This interaction leads to enzyme inhibition by blocking active sites or altering enzyme conformation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloropyridine-3-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thioamidation of precursor pyridine derivatives. For example, substituting the chlorine atom in 6-chloropyridine-3-carbonitrile with a thioamide group using H₂S or thiourea under controlled pH (acidic or basic conditions) is a common approach. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., AlCl₃ for Lewis acid catalysis) to improve yield . Purity can be verified via HPLC (>98%) and melting point analysis (214–216°C, as seen in structurally similar pyridinecarboxamides) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thioamide (-C(S)NH₂) moiety and chloropyridine backbone. For instance, the sulfur atom’s deshielding effect shifts carbonyl carbon signals to ~170–180 ppm in ¹³C NMR. Mass spectrometry (ESI-MS) validates molecular weight (e.g., ~171.63 g/mol), while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹). X-ray crystallography can resolve structural ambiguities in crystalline forms .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer : The compound’s solubility depends on solvent polarity; it is sparingly soluble in water but dissolves in DMSO or methanol. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH (1–12) should be conducted using UV-Vis spectroscopy to monitor degradation. Hydrolytic instability at high pH (>10) is common due to thioamide susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., ISO guidelines).
- Meta-analysis of published data to identify confounding variables (e.g., solvent used in bioassays).
- Dose-response studies to establish EC₅₀/IC₅₀ curves, clarifying potency variations .
Longitudinal studies, as demonstrated in pharmacological research, can disentangle short-term efficacy vs. long-term toxicity .
Q. What mechanistic insights guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer : Computational modeling (e.g., molecular docking, DFT calculations) identifies key interactions between the thioamide group and biological targets (e.g., enzyme active sites). For example:
- Modifying the pyridine ring’s substituents (e.g., introducing electron-withdrawing groups) can enhance binding affinity.
- Structure-Activity Relationship (SAR) studies using analogs (e.g., 6-fluoro or 6-bromo derivatives) reveal steric and electronic effects on selectivity .
In vitro assays with mutant proteins or isothermal titration calorimetry (ITC) validate hypothesized mechanisms .
Q. How can researchers address instability issues of this compound in aqueous media during in vivo studies?
- Methodological Answer : Formulation strategies include:
- Prodrug design : Masking the thioamide group with labile protecting groups (e.g., acetyl) that hydrolyze in target tissues.
- Nanocarrier encapsulation : Using liposomes or polymeric nanoparticles to shield the compound from hydrolysis.
- Buffered solutions : Maintaining pH 5–7 during storage and administration to minimize degradation .
Stability is monitored via LC-MS to track parent compound and degradation products over time .
Q. Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., log-logistic or Hill equations) quantify EC₅₀ values and curve steepness. Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals for robust parameter estimation. Contradictory results between assays require ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across experimental conditions .
Q. How should researchers validate the purity of this compound batches when discrepancies in biological activity arise?
- Methodological Answer : Multi-technique validation is essential:
Properties
IUPAC Name |
6-chloropyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOYIOCUPZVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596153 | |
Record name | 6-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400776-16-1 | |
Record name | 6-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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